![molecular formula C18H27ClN2 B5709934 1-(3-chlorobenzyl)-4-cycloheptylpiperazine](/img/structure/B5709934.png)
1-(3-chlorobenzyl)-4-cycloheptylpiperazine
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Overview
Description
1-(3-chlorobenzyl)-4-cycloheptylpiperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the class of piperazine compounds. It was first synthesized in the 1970s and has been used for various purposes, including recreational drug use and scientific research.
Mechanism of Action
TFMPP acts as an agonist on the serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, appetite, and sleep. It also has antagonistic effects on the dopamine D2 receptors, which are involved in regulating movement and reward. TFMPP's mechanism of action is not fully understood, but it is believed to affect the release and reuptake of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects, including increasing heart rate, blood pressure, and body temperature. It can also cause changes in mood, appetite, and sleep patterns. TFMPP has been shown to have both stimulant and hallucinogenic effects, and it is often used recreationally for these reasons.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It is also readily available and has been well-studied in scientific research. However, TFMPP also has several limitations, including its potential for abuse and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on TFMPP, including studying its effects on other neurotransmitter systems and its potential as a treatment for certain diseases. TFMPP's potential as a tool for studying the central nervous system and its role in various physiological processes also warrants further investigation. Additionally, further research is needed to fully understand TFMPP's mechanism of action and potential side effects.
Synthesis Methods
TFMPP can be synthesized using various methods, including the reaction of 1-(3-chlorophenyl)piperazine with cycloheptanone in the presence of a catalyst. Other methods include the reaction of 3-chlorobenzyl chloride with cycloheptylamine and the reaction of 1-(3-chlorophenyl)piperazine with cycloheptanone in the presence of sodium hydroxide.
Scientific Research Applications
TFMPP has been used in scientific research for various purposes, including studying its effects on the central nervous system. It has been shown to have agonistic effects on the serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, appetite, and sleep. TFMPP has also been used to study its effects on the cardiovascular system and its potential as a treatment for certain diseases.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-cycloheptylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2/c19-17-7-5-6-16(14-17)15-20-10-12-21(13-11-20)18-8-3-1-2-4-9-18/h5-7,14,18H,1-4,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZGBIUSWCMCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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